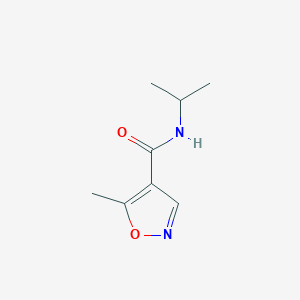

N-isopropyl-5-methyl-4-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the production of N-isopropyl-5-methyl-4-isoxazolecarboxamide may involve microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . This method is efficient and catalyst-free, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-isopropyl-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The isoxazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-isopropyl-5-methyl-4-isoxazolecarboxamide exhibits a range of pharmacological activities, primarily attributed to its action as a selective antagonist for specific receptors. Key properties include:

- Adrenoceptor Activity : The compound has shown significant affinity for the α1A adrenoceptor, which is crucial for managing lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH) without inducing hypotensive effects. This selectivity makes it a promising candidate for treating conditions associated with urinary obstruction .

- Neurogenic Lower Urinary Tract Dysfunction : It has been indicated that this compound can effectively alleviate symptoms related to neurogenic lower urinary tract dysfunction, providing a safer alternative to traditional treatments that may have adverse cardiovascular effects .

Therapeutic Applications

The therapeutic applications of this compound are diverse, encompassing several medical conditions:

- Benign Prostatic Hyperplasia (BPH) : Clinical studies suggest that this compound can significantly reduce the contractility of the prostatic urethra, thus improving urinary flow in patients suffering from BPH .

- Lower Urinary Tract Symptoms (LUTS) : The compound's ability to relax the urethra while minimizing blood pressure changes makes it suitable for treating LUTS, including urgency and incontinence .

- Intraocular Pressure Management : Preliminary research indicates potential use in lowering intraocular pressure, which could benefit patients with glaucoma or other ocular hypertension conditions .

- Cardiac Arrhythmia and Erectile Dysfunction : The compound has been explored for its efficacy in treating cardiac arrhythmias and erectile dysfunction, highlighting its versatility in addressing various health issues .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of N-isopropyl-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Similar Compounds

N-isopropyl-5-methyl-4-isoxazolecarboxamide: shares structural similarities with other isoxazole derivatives, such as 5-methylisoxazole-4-carboxamide and N-isopropylisoxazole-4-carboxamide .

Uniqueness

What sets this compound apart is its unique combination of isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

N-isopropyl-5-methyl-4-isoxazolecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound can be synthesized through various methods, including the coupling reaction of aniline derivatives with isoxazole-carboxylic acids, followed by characterization using spectroscopic techniques such as IR, HRMS, and NMR .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- Hepatocellular carcinoma (Hep3B and HepG2)

- Cervical adenocarcinoma (HeLa)

- Breast carcinoma (MCF-7)

- Melanoma (B16F1)

- Colorectal adenocarcinoma (Caco-2)

- Colon adenocarcinoma (Colo205)

The compound's effectiveness was measured using the MTS assay, which assesses cell viability. Notably, isoxazole derivatives have shown moderate to potent antiproliferative activities with low IC50 values .

| Cell Line | IC50 Value (µM) |

|---|---|

| Hep3B | 0.022 |

| HepG2 | 0.065 |

| HeLa | 0.045 |

| MCF-7 | 0.050 |

| B16F1 | 0.030 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations indicate potential efficacy against various bacterial and fungal strains, although further studies are required to elucidate specific mechanisms and therapeutic applications .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor Modulation : It may bind to cellular receptors that regulate apoptosis and cell cycle progression.

The exact pathways remain under investigation; however, the structural characteristics of the compound likely influence its reactivity and binding affinity .

Case Studies

- Anticancer Efficacy : A study investigated a series of isoxazole-carboxamide derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines. The findings suggest that structural modifications can enhance anticancer activity .

- Synergistic Effects : Another research effort evaluated combinations of this compound with other chemotherapeutic agents, revealing potential synergistic effects that could improve treatment outcomes in resistant cancer types .

Propiedades

IUPAC Name |

5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-8(11)7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXSQQTYJFWUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.